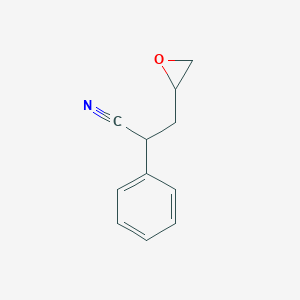

3-(Oxiran-2-yl)-2-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-10(6-11-8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRPYDEVXQYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579643 | |

| Record name | 3-(Oxiran-2-yl)-2-phenylpropanenitrile (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60788-53-6 | |

| Record name | 3-(Oxiran-2-yl)-2-phenylpropanenitrile (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxiran 2 Yl 2 Phenylpropanenitrile and Analogous Structures

Strategies for the Construction of the Oxirane Moiety within Carbon Nitrile Frameworks

The introduction of the oxirane (epoxide) ring onto a carbon framework already containing a nitrile group requires careful consideration of the reaction conditions to avoid unwanted side reactions and to control stereochemistry.

Stereoselective Epoxidation Techniques

Achieving high stereoselectivity in the epoxidation of an olefinic precursor to 3-(oxiran-2-yl)-2-phenylpropanenitrile is crucial for accessing specific enantiomers or diastereomers of the target molecule.

Catalytic asymmetric epoxidation offers an efficient route to chiral epoxides from prochiral olefins. While direct examples on olefinic nitrile precursors leading to this compound are not extensively documented in readily available literature, the principles of established methods can be applied.

Chiral Oxazaborolidine Catalysis: Chiral oxazaborolidinium ions (COBIs) are powerful Lewis acid catalysts that have proven effective in a variety of asymmetric transformations, including epoxidations. sigmaaldrich.com These catalysts, activated by a Brønsted or Lewis acid, can enhance both catalytic activity and stereoselectivity. sigmaaldrich.com The general mechanism involves the activation of an oxidizing agent by the chiral catalyst, followed by the transfer of an oxygen atom to the olefin in a stereocontrolled manner. While originally developed for the reduction of ketones, their application has expanded to other reactions. nih.gov For an unsaturated nitrile, the chiral oxazaborolidine would coordinate to an oxidant, creating a chiral oxidizing environment that would lead to the facial-selective epoxidation of the double bond. The success of this approach would depend on the ability of the substrate to effectively bind to the catalyst complex.

Shi Epoxidation: The Shi epoxidation, utilizing a fructose-derived ketone as a catalyst in conjunction with Oxone (potassium peroxymonosulfate) as the oxidant, is a well-established method for the asymmetric epoxidation of a wide range of olefins, particularly trisubstituted and trans-disubstituted alkenes. The reaction proceeds through a chiral dioxirane (B86890) intermediate generated from the ketone and Oxone. This intermediate then transfers an oxygen atom to the alkene. The stereochemical outcome is directed by the chiral environment of the catalyst. The applicability of Shi epoxidation to an olefinic precursor of this compound would depend on the substitution pattern of the alkene.

Table 1: Overview of Catalytic Asymmetric Epoxidation Approaches

| Catalytic System | Catalyst Type | Typical Oxidant | Key Features |

| Chiral Oxazaborolidine | Boron-based Lewis Acid | Various | Enhanced reactivity and selectivity through acid activation. sigmaaldrich.com |

| Shi Epoxidation | Organocatalyst (Ketone) | Oxone | Effective for a broad range of olefins, proceeds via a chiral dioxirane. |

In cases where the precursor to this compound contains more than one double bond, achieving both chemo- and regioselectivity becomes paramount. The nitrile group, being an electron-withdrawing group, can influence the reactivity of nearby double bonds.

For a conjugated diene nitrile, the regioselectivity of epoxidation is influenced by both electronic and steric factors. Generally, electron-rich double bonds are more susceptible to electrophilic attack by common epoxidizing agents like peroxy acids. The presence of the nitrile group would render the conjugated double bond electron-deficient, potentially directing the epoxidation to a more distant, electron-rich double bond within the molecule.

Studies on the monoepoxidation of conjugated dienes using catalysts like methyltrioxorhenium (MTO) have shown that the site of epoxidation is dependent on olefin substitution and geometry. acs.org For instance, in certain diene systems, epoxidation preferentially occurs at the distal double bond. acs.orgacs.org Similarly, manganese salen complexes have demonstrated a preference for the less substituted alkene in conjugated dienes, with the regioselectivity also being influenced by the terminal oxidant used. rsc.org This suggests that for a hypothetical diene precursor, selective epoxidation of one double bond over the other is feasible by careful selection of the catalyst and reaction conditions.

The regioselectivity can be understood by considering the frontier molecular orbitals of the reactants. The largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxidizing agent will dictate the preferred orientation for the reaction. chemtube3d.com

Halohydrin-Mediated Routes to Oxirane Ring Formation

A classic and reliable method for forming epoxides is through the intramolecular cyclization of a halohydrin. byjus.commasterorganicchemistry.com This two-step process involves the formation of a halohydrin from an alkene, followed by treatment with a base to induce an intramolecular SN2 reaction. ucalgary.cayoutube.com

Halohydrin Formation: The olefinic precursor to this compound is treated with a halogen (e.g., Br2 or Cl2) in the presence of water. masterorganicchemistry.com This reaction proceeds via a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon of the halonium ion, leading to an anti-addition of the halogen and hydroxyl group across the double bond. masterorganicchemistry.com

Epoxide Formation: The resulting halohydrin is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). byjus.commasterorganicchemistry.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen and displacing it in an SN2 fashion to form the epoxide ring. ucalgary.ca For this ring closure to occur, the alkoxide and the leaving group (halogen) must be in an anti-periplanar conformation. masterorganicchemistry.com

This method offers good control over the relative stereochemistry of the resulting epoxide.

Methodological Challenges in Late-Stage Epoxide Introduction

Introducing an oxirane ring late in a synthetic sequence, especially onto a complex molecule that already possesses sensitive functional groups like a nitrile and a phenyl ring, presents several challenges. nih.govnih.gov

Chemoselectivity: The presence of other potentially reactive sites in the molecule can lead to a lack of chemoselectivity. For instance, oxidizing conditions required for epoxidation might also lead to oxidation of the phenyl ring or other sensitive functionalities.

Stereocontrol: Achieving the desired stereochemistry at the newly formed epoxide can be difficult on a complex scaffold where the conformational flexibility might be restricted, potentially hindering the approach of the oxidant from the desired face.

Reaction Conditions: The conditions for epoxidation must be mild enough to avoid degradation of the starting material or the product. For instance, acidic conditions can lead to the ring-opening of the newly formed epoxide to form a diol. acs.org The presence of a nitrile group might also influence the stability of the molecule under certain catalytic conditions.

Late-stage functionalization often requires the development of highly selective catalysts and reaction conditions tailored to the specific substrate. nih.gov

Approaches to the 2-Phenylpropanenitrile (B133222) Backbone Synthesis

The 2-phenylpropanenitrile core is a key structural element. Several synthetic routes can be employed for its construction.

A primary method involves the alkylation of phenylacetonitrile (B145931) . Phenylacetonitrile can be deprotonated at the benzylic position using a suitable base, such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu), to generate a resonance-stabilized carbanion. researchgate.net This nucleophilic carbanion can then be reacted with an alkylating agent, such as a methyl halide (e.g., methyl iodide), to introduce the methyl group and form the 2-phenylpropanenitrile backbone. google.com

Another approach starts from benzyl (B1604629) cyanide . For example, a process has been described where benzyl cyanide is reacted with a methylating agent in the presence of a base. google.com

Alternatively, multi-step sequences can be employed. For instance, styrene (B11656) can be converted to 2-chloroethylbenzene, which is then subjected to a cyanation reaction with sodium cyanide, followed by further transformations to yield the desired backbone. google.com

Table 2: Selected Synthetic Routes to the 2-Phenylpropanenitrile Backbone

| Starting Material | Key Reagents | Intermediate | Product |

| Phenylacetonitrile | Base (e.g., KOtBu), Methyl Halide | Phenylacetonitrile carbanion | 2-Phenylpropanenitrile |

| Benzyl Cyanide | Methylating agent, Base | - | 2-Phenylpropanenitrile |

| Styrene | HCl, NaCN | 2-Chloroethylbenzene, 2-Phenylethyl cyanide | 2-Phenylpropanenitrile |

Nucleophilic Addition Strategies for Nitrile Formation (e.g., Cyanohydrin Synthesis, from Halides)

The introduction of a nitrile group is a cornerstone of organic synthesis, and several nucleophilic addition strategies are available for this transformation. These methods are particularly relevant to the synthesis of phenylpropanenitrile derivatives.

One of the most fundamental methods for nitrile synthesis is the nucleophilic substitution reaction of an alkyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis. wikipedia.orgchemistrysteps.com This SN2 reaction involves the displacement of a halide ion by a cyanide ion, which is a potent nucleophile. wikipedia.orgyoutube.com The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is advantageous as it enhances the nucleophilicity of the cyanide ion and allows the reaction to proceed efficiently even with sterically hindered secondary and neopentyl halides. wikipedia.org

Another powerful strategy for nitrile formation is through the synthesis of cyanohydrins. chemistrysteps.comyoutube.com This reaction involves the addition of a cyanide anion to the carbonyl group of an aldehyde or ketone. youtube.comlibretexts.org The resulting cyanohydrin contains both a hydroxyl and a nitrile group on the same carbon atom. youtube.com The reaction is typically reversible and can be catalyzed by either acid or base. libretexts.org For instance, acetone (B3395972) can be converted to acetone cyanohydrin in approximately 80% yield by reacting it with sodium cyanide and aqueous sulfuric acid. youtube.com Cyanohydrins are valuable intermediates as they can be further transformed into other functional groups, such as α-hydroxy carboxylic acids through hydrolysis or amino alcohols via reduction of the nitrile group. youtube.com

A specific example of cyanohydrin formation relevant to the target structure is the preparation of (S)-3-Phenyl-3-hydroxypropanenitrile from (R)-styrene oxide. google.com In this process, the epoxide is reacted with acetone cyanohydrin in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) to yield the desired β-cyanohydrin. google.com

| Nitrile Formation Strategy | Description | Key Reagents | Typical Substrates |

| Kolbe Nitrile Synthesis | Nucleophilic substitution of an alkyl halide with a metal cyanide. wikipedia.org | Alkyl halide, Sodium or Potassium Cyanide. wikipedia.orgchemistrysteps.com | Primary and secondary alkyl halides. wikipedia.orgyoutube.com |

| Cyanohydrin Synthesis | Addition of a cyanide anion to a carbonyl group. youtube.comlibretexts.org | Aldehyde or Ketone, HCN or NaCN/H+. youtube.com | Aldehydes, Ketones. youtube.com |

Dehydration Reactions of Primary Amides to Yield Nitrile Functionalities

The dehydration of primary amides represents a direct and efficient pathway to the synthesis of nitriles. researchgate.netrsc.orgrsc.orgorgoreview.com This transformation is conceptually the removal of a water molecule from the primary amide to form the corresponding nitrile. orgoreview.com A wide array of dehydrating agents can be employed to achieve this conversion, ranging from classic strong reagents to milder, more modern catalytic systems. researchgate.net

Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been widely used for this purpose. chemistrysteps.comresearchgate.netorgoreview.com These reagents are effective but often require harsh reaction conditions. rsc.org

More contemporary methods have focused on the development of milder and more selective catalytic systems. researchgate.netrsc.org These include transition metal-catalyzed dehydrations, as well as the use of non-transition metal catalysts, organocatalysts, and even photocatalysts. rsc.org For example, zinc-catalyzed dehydration of amides using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a dehydrating agent offers an excellent system for affording nitriles in high yields and with good chemoselectivity. researchgate.net Another approach involves the use of trichloroisocyanuric acid (TCCA) in aqueous ammonia, which can efficiently convert a variety of primary amides into nitriles. organic-chemistry.org

The choice of dehydrating agent and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of a diverse range of aliphatic and aromatic nitriles. researchgate.net

Michael Addition Protocols for the Formation of Phenylpropanenitrile Derivatives

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction that is particularly useful for the synthesis of phenylpropanenitrile derivatives. organic-chemistry.orgwikipedia.org This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. organic-chemistry.orgwikipedia.org

In the context of synthesizing phenylpropanenitrile structures, a common Michael donor is a carbanion derived from a compound with an acidic methylene (B1212753) group, such as a β-ketoester, malonate, or β-cyanoester. wikipedia.org The Michael acceptor is typically an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.com

A relevant example is the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones. nih.gov In the presence of a base like sodium methoxide, the 3-oxo-3-phenylpropanenitrile acts as the Michael donor and adds regioselectively to the double bond of the enynone, affording polyfunctional δ-diketones in good yields. nih.gov The reaction proceeds through the formation of an enolate from the 3-oxo-3-phenylpropanenitrile, which then attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

The versatility of the Michael addition allows for the construction of complex molecular frameworks and the introduction of multiple functional groups in a single step, making it a valuable tool in the synthesis of substituted phenylpropanenitriles.

Diversity-Oriented Synthesis (DOS) of Nitrile-Containing Scaffolds

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of a wide range of structurally diverse molecules, often with the goal of exploring new areas of chemical space for biological screening. acs.org This approach is highly applicable to the generation of libraries of nitrile-containing scaffolds. The nitrile group itself is a versatile functional handle that can be transformed into various other functionalities, making it an excellent starting point for DOS. nih.gov

The unique reactivity of the nitrile group, including its nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and the electrophilic carbon center, allows for its participation in a wide array of chemical transformations. nih.gov These include C-H bond functionalization, alkyne insertion, cycloaddition reactions, and radical cascade strategies. nih.gov

For instance, the involvement of nitriles in [2+2+2] cycloadditions with alkynes, [3+2] cycloadditions with azides, and [4+2] cycloadditions with dienes enables the synthesis of a diverse range of important carbocyclic and heterocyclic structures. nih.gov Furthermore, the nitrile group can act as a directing group in C-H functionalization reactions, facilitating the introduction of various substituents at specific positions. nih.gov By combining these diverse reactions in a systematic and often automated fashion, DOS can rapidly generate large collections of novel nitrile-containing compounds for further investigation.

Convergent and Linear Synthesis Design for this compound

The synthesis of a molecule with multiple functional groups like this compound can be approached through either a linear or a convergent strategy. fiveable.mechemistnotes.com A linear synthesis involves the sequential construction of the molecule, with each step building upon the previous one. chemistnotes.com In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined at a later stage. chemistnotes.comscholarsresearchlibrary.com

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. youtube.comleah4sci.comyoutube.com This process involves breaking down the target molecule into smaller fragments, known as synthons, and identifying the corresponding synthetic equivalents (reagents). uniurb.it

For this compound, a retrosynthetic analysis would identify two key disconnections: one for the formation of the nitrile group and another for the creation of the epoxide ring.

One possible retrosynthetic pathway would involve disconnecting the C-CN bond, suggesting a nucleophilic addition of a cyanide source to a suitable electrophile. This could be an α,β-unsaturated ester or aldehyde, which would then require a subsequent epoxidation step. Alternatively, the analysis could start by disconnecting the epoxide ring, suggesting an epoxidation of an allylic nitrile precursor.

A plausible retrosynthetic approach for this compound is as follows:

Target Molecule: this compound

Disconnection 1 (Nitrile formation): This could arise from the nucleophilic attack of a cyanide ion on an α-halo-β-epoxy ester or a similar electrophile.

Disconnection 2 (Epoxide formation): The epoxide could be formed from an allylic precursor, specifically 2-phenyl-4-pentenenitrile (B8719301), via an epoxidation reaction.

Further Disconnection (Phenylpropanenitrile skeleton): The 2-phenyl-4-pentenenitrile could be synthesized through the alkylation of phenylacetonitrile with an allyl halide.

This analysis highlights the key bond formations and functional group interconversions required to construct the target molecule.

Strategic Integration of Epoxide and Nitrile Formation Steps

One strategy would be to first construct the phenylpropanenitrile backbone containing a double bond in the appropriate position, followed by epoxidation of the double bond. For example, the alkylation of phenylacetonitrile with an allyl halide would yield 2-phenyl-4-pentenenitrile. Subsequent epoxidation of the terminal double bond using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would furnish the desired this compound.

An alternative approach would involve introducing the epoxide functionality first. For instance, starting with an epoxidized building block that already contains a suitable leaving group. Then, a nucleophilic substitution with a cyanide salt could be employed to introduce the nitrile group. This approach requires careful consideration of the stability of the epoxide ring to the conditions of the nitrile formation reaction.

A patent describes a method for converting an epoxide intermediate into a 3-substituted-3-hydroxypropanenitrile, which could be a precursor to the target molecule. google.com This involves reacting an epoxide with acetone cyanohydrin in the presence of a base. google.com While this introduces a hydroxyl group along with the nitrile, further chemical manipulation could potentially lead to the desired this compound structure.

The choice between these strategies will depend on factors such as the availability of starting materials, the compatibility of functional groups in the intermediates, and the desired stereochemical outcome.

Reaction Mechanisms and Reactivity Profiles of 3 Oxiran 2 Yl 2 Phenylpropanenitrile

Epoxide Ring-Opening Reactions of the Oxiran-2-yl Moiety

The high ring strain of the oxirane moiety in 3-(oxiran-2-yl)-2-phenylpropanenitrile renders it an electrophilic site, readily attacked by nucleophiles. This reactivity is the cornerstone of its synthetic utility.

The epoxide ring of this compound can be opened by a wide array of nucleophiles, including amines, thiols, halides, alcohols, hydrazine, and cyanide. libretexts.org These reactions typically proceed via an S(_N)2 mechanism, especially under basic or neutral conditions. d-nb.infolibretexts.org The inherent strain of the epoxide ring facilitates the reaction, even with poor leaving groups like alkoxides. libretexts.org

The reaction with strong nucleophiles like Grignard reagents or organolithium compounds is also a common transformation for epoxides, leading to the formation of new carbon-carbon bonds. libretexts.org Similarly, the use of cyanide as a nucleophile introduces a new nitrile group into the molecule. The general reactivity of epoxides with various nucleophiles suggests that this compound would undergo similar transformations.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Amines | Amino alcohols | Typically neutral or basic |

| Thiols | Thioalcohols | Basic conditions |

| Halide ions | Halohydrins | Acidic conditions |

| Alcohols | Alkoxy alcohols | Acidic or basic catalysis |

| Hydrazine | Hydrazino alcohols | Neutral or basic |

This table provides a generalized overview of epoxide reactivity and is not specific to this compound, for which specific experimental data with all these nucleophiles was not found in the search results.

The regioselectivity of the epoxide ring-opening of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions.

Base-Catalyzed/Nucleophilic Conditions : Under basic or neutral conditions, the reaction follows a classic S(_N)2 pathway. d-nb.infolibretexts.org The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. d-nb.infoyoutube.com For this compound, this would be the terminal CH(_2) group of the oxirane moiety. This preference is governed by steric hindrance, where the approach of the nucleophile is easier at the less substituted carbon. d-nb.infoyoutube.com

Acid-Catalyzed Conditions : In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group. libretexts.orglibretexts.org This is followed by nucleophilic attack. The regioselectivity in this case favors attack at the more substituted carbon atom. d-nb.infolibretexts.org This is because the transition state has significant S(_N)1 character, with a partial positive charge developing on the carbon atom that can better stabilize it. libretexts.orglibretexts.org In the case of this compound, the benzylic carbon of the oxirane ring would be the preferred site of attack due to the stabilizing effect of the adjacent phenyl group. The reaction is best described as a hybrid between S(_N)1 and S(_N)2. libretexts.org

Table 2: Regioselectivity of Epoxide Ring-Opening

| Condition | Site of Nucleophilic Attack on this compound | Predominant Mechanism | Controlling Factor |

|---|---|---|---|

| Basic/Neutral | Less substituted carbon (CH(_2)) | S(_N)2 | Steric hindrance d-nb.infoyoutube.com |

The ring-opening of the epoxide in this compound is a stereospecific reaction. Consistent with an S(_N)2 mechanism, the nucleophilic attack occurs from the backside relative to the carbon-oxygen bond of the epoxide. d-nb.infolibretexts.org This results in an inversion of stereochemistry at the carbon atom that is attacked. d-nb.infolibretexts.org Whether the reaction is acid- or base-catalyzed, the S(_N)2-type backside attack dictates the stereochemical outcome. libretexts.org For instance, if the starting epoxide has a specific stereochemistry (e.g., R or S), the resulting product will have the opposite configuration at the site of nucleophilic attack.

To enhance the reactivity of the epoxide ring towards nucleophilic attack, various activation strategies can be employed.

Lewis Acid Catalysis : Lewis acids are effective catalysts for epoxide ring-opening reactions. osti.govresearchgate.net They coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more electrophilic. core.ac.uk This activation facilitates the attack of even weak nucleophiles. mdpi.com Common Lewis acids used for this purpose include boron trifluoride etherate (BF(_3)·Et(_2)O), zinc chloride (ZnCl(_2)), and various lanthanide salts. researchgate.netmdpi.com The use of Lewis acids can also influence the regioselectivity of the reaction. magtech.com.cn

Metal Salts : Various metal salts can catalyze epoxide ring-opening reactions. mdpi.com For example, zinc chloride is a moderately strong Lewis acid that has been used to facilitate the opening of epoxides with amines. researchgate.net

Metal-Organic Frameworks (MOFs) : Metal-organic frameworks have emerged as versatile heterogeneous catalysts for a range of organic transformations, including epoxide ring-opening. nih.govrsc.org MOFs can possess open metal sites that act as Lewis acid centers, activating the epoxide. nih.gov Their high surface area and tunable porosity can also contribute to their catalytic efficiency. nih.govrsc.org For instance, MOFs containing Lewis acidic metal nodes like Zr(IV) or Hf(IV) have shown catalytic activity in epoxide ring-opening reactions. osti.govnih.gov

Oxidative and Reductive Epoxide Ring Transformations

While nucleophilic addition is the most common reaction, the epoxide ring can also undergo transformations involving oxidation or reduction. For instance, α,β-epoxy-O-thiocarbonylimidazolide derivatives can undergo radical-induced ring-opening upon treatment with tri-n-butyltin hydride, leading to the formation of an allylic alkoxyl radical. rsc.org

Intramolecular Epoxide Ring-Opening Cyclizations

If the molecule bearing the epoxide also contains a suitably positioned internal nucleophile, an intramolecular ring-opening cyclization can occur. researchgate.net These reactions are powerful methods for the synthesis of cyclic compounds. The regioselectivity of these cyclizations is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. researchgate.net In the context of this compound, if the nitrile group were to be hydrolyzed to a carboxylic acid or reduced to an amine, intramolecular cyclization could potentially lead to the formation of lactones or nitrogen-containing heterocyclic compounds, respectively. The cyclization can be promoted by either base or acid catalysis. researchgate.net Lewis acids can also be employed to facilitate these intramolecular transformations. researchgate.net

Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or their corresponding salts. mdpi.comacs.org This transformation typically proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. mdpi.com The reaction can be catalyzed by either acid or base, with the specific conditions influencing the final product. mdpi.comstackexchange.com

Under acid-catalyzed conditions , the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. nih.govacs.org A series of proton transfers then leads to the formation of an amide intermediate. acs.org Continued heating in the acidic aqueous solution results in the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. mdpi.comstackexchange.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. mdpi.comacs.org This is followed by protonation from water to yield an imidic acid, which then tautomerizes to an amide. mdpi.com In the presence of excess base and heat, the amide is further hydrolyzed to a carboxylate salt. mdpi.comstackexchange.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. stackexchange.com

The hydrolysis of this compound to 3-(oxiran-2-yl)-2-phenylpropanoic acid would proceed through these pathways. However, the presence of the acid- or base-sensitive epoxide ring presents a significant challenge, as ring-opening of the epoxide can occur as a competing reaction.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic Acid | mdpi.comstackexchange.com |

The nitrile group can be reduced to either a primary amine or an imine, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. acs.orgacs.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous or acidic workup to yield the primary amine. acs.org Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method for this transformation. acs.orgmdpi.com For instance, the hydrogenation of 3-phenylpropionitrile, a structurally similar compound, over a palladium on carbon (Pd/C) catalyst yields 3-phenylpropylamine. mdpi.comresearchgate.netquora.com This suggests that this compound could be reduced to 3-(oxiran-2-yl)-2-phenylpropan-1-amine under similar conditions, although the potential for epoxide ring opening under hydrogenation conditions must be considered.

Reduction to Imines and Aldehydes: A partial reduction of the nitrile group to an imine can be achieved using sterically hindered and less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H). mdpi.comnih.govmdpi.com The reaction is typically carried out at low temperatures to prevent over-reduction. The resulting imine can then be hydrolyzed upon aqueous workup to yield an aldehyde. mdpi.comacs.orgmdpi.com This provides a synthetic route to convert nitriles to aldehydes, a transformation not possible with stronger reducing agents like LiAlH₄ which lead directly to the amine. mdpi.commdpi.com

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product after Workup | Notes | Reference |

|---|---|---|---|

| LiAlH₄, then H₂O/H⁺ | Primary Amine | Strong, non-selective reducing agent. | acs.orgacs.org |

| H₂/Pd, Pt, or Ni | Primary Amine | Catalytic hydrogenation; conditions can be tuned for selectivity. | acs.orgmdpi.com |

| DIBAL-H, then H₂O | Aldehyde | Partial reduction to imine, followed by hydrolysis. Requires low temperatures. | mdpi.comnih.govmdpi.com |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a powerful method for the synthesis of various nitrogen-containing heterocycles. mdpi.comwikipedia.org A prominent example is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. wikipedia.org

Formation of Tetrazoles: Nitriles can react with azides, such as sodium azide (B81097) (NaN₃), to form tetrazoles. mdpi.comquora.com This reaction often requires elevated temperatures and can be catalyzed by Lewis acids like zinc(II) salts, which activate the nitrile group towards nucleophilic attack by the azide. mdpi.com The presence of electron-withdrawing groups on the nitrile can enhance its reactivity in these cycloadditions. quora.com

Formation of Triazoles: Similarly, 1,2,4-triazoles can be synthesized from nitriles through cycloaddition reactions with nitrile imines or nitrile ylides as the 1,3-dipole. nih.govacs.orgresearchgate.net These reactive intermediates are typically generated in situ. rsc.org The regioselectivity of the cycloaddition can be influenced by the electronic properties of both the nitrile and the dipole. rsc.org For instance, inverse electron-demand 1,3-dipolar cycloadditions occur between electron-deficient nitrile oxides and electron-rich nitriles. studymind.co.uk

For this compound, the electron-withdrawing nature of the phenyl group could influence the facility of these cycloaddition reactions. libretexts.org However, the potential for the reagents used to generate the dipole (e.g., bases) to react with the epoxide ring must be considered.

Interplay of Epoxide and Nitrile Reactivity within this compound

The presence of both an epoxide and a nitrile group on the same molecule introduces challenges and opportunities in chemical synthesis, primarily centered around chemoselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In the case of this compound, many reagents can potentially react with either the nitrile or the epoxide.

For example, strong nucleophiles can attack either the electrophilic carbon of the nitrile or cause ring-opening of the epoxide. Similarly, acidic conditions used for nitrile hydrolysis can also catalyze the ring-opening of the epoxide. researchgate.net

Strategic solutions to these challenges often involve the careful selection of reagents and reaction conditions. For instance, to selectively reduce the nitrile in the presence of an epoxide, one might choose catalytic hydrogenation under mild conditions that are less likely to affect the epoxide. Conversely, to react the epoxide while leaving the nitrile intact, reagents that are specific for epoxide opening, such as certain Lewis acids in the presence of a nucleophile, could be employed. The use of protecting groups is another common strategy to temporarily mask one functional group while the other is being transformed. wikipedia.org A study on α-cyano epoxides has shown that sodium borohydride (B1222165) can selectively reduce an ester or a cyano group in the presence of the epoxide ring, highlighting the possibility of achieving chemoselectivity. rsc.org

The phenyl group at the C2 position exerts significant stereoelectronic effects that influence the reactivity and stability of this compound. These effects are a combination of steric and electronic factors.

Electronic Effects: The phenyl group is generally considered to be inductively withdrawing (-I) due to the higher electronegativity of its sp² hybridized carbons compared to the sp³ carbons of the alkyl chain. quora.comwikipedia.org This inductive effect can increase the electrophilicity of the α-carbon and, to a lesser extent, the nitrile carbon, potentially influencing the rate of nucleophilic attack. The phenyl group can also exert a resonance effect (+M) if its π-system can donate electron density into an adjacent empty orbital, but in this saturated system, the inductive effect is likely more dominant in influencing the reactivity of the adjacent nitrile group. wikipedia.org The electron-withdrawing nature of the phenyl group can also affect the acidity of the α-proton, making it more susceptible to deprotonation under basic conditions.

Steric Effects: The bulky nature of the phenyl group creates steric hindrance around the α-carbon and the nitrile group. This can influence the trajectory of incoming reagents, thereby affecting the stereoselectivity of reactions at the adjacent stereocenter. wikipedia.org For example, in reactions involving the formation of a new stereocenter, the phenyl group can direct the approach of the reagent to the less sterically hindered face of the molecule. This steric influence is a critical factor in controlling the stereochemical outcome of reactions. mdpi.com

The combination of these stereoelectronic effects can lead to specific conformational preferences of the molecule, which in turn dictate the overlap of molecular orbitals and the transition state energies of various reactions, ultimately controlling both reactivity and selectivity.

Stereochemical Considerations in the Chemistry of 3 Oxiran 2 Yl 2 Phenylpropanenitrile

Chiral Synthesis and Control of Stereocenters

The creation of the two contiguous stereocenters in 3-(oxiran-2-yl)-2-phenylpropanenitrile with high fidelity is a significant synthetic challenge. This requires careful selection of synthetic strategies that can independently or concurrently control the stereochemistry at both the carbon bearing the phenyl and nitrile groups and the carbons of the oxirane ring.

Enantioselective Approaches to the Oxirane Moiety

The introduction of chirality at the oxirane ring is a critical step in the synthesis of enantiomerically enriched this compound. A premier strategy for this transformation is the asymmetric epoxidation of a suitable allylic precursor, such as 3-phenyl-4-pentenenitrile. The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely employed method for the enantioselective epoxidation of allylic alcohols. acs.orgyoutube.comyoutube.comyoutube.com This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. youtube.comyoutube.comyoutube.com

The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the predictable formation of either enantiomer of the resulting epoxy alcohol. youtube.comyoutube.com The high degree of enantioselectivity is achieved through the formation of a rigid, dimeric titanium-tartrate-substrate complex, which directs the oxidant to one face of the double bond. youtube.com For this to be applicable to this compound, a synthetic route proceeding via an allylic alcohol intermediate would be necessary.

| Catalyst System | Chiral Ligand | Oxidant | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH | Primary and secondary allylic alcohols | >90% |

| Vanadyl acetylacetonate | - | t-BuOOH | Allylic alcohols | Diastereoselective, not enantioselective |

| Chiral Mn(salen) complexes | Chiral salen ligands | Iodosylbenzene (PhIO) | Aryl-substituted allylic alcohols | Up to 80% (in kinetic resolution) |

This table presents data for the enantioselective epoxidation of allylic alcohols, which is a key strategy for introducing chirality in the oxirane moiety of compounds analogous to this compound.

Diastereoselective Control in Functionalization and Coupling Reactions

Once the epoxide is formed, its subsequent reactions, particularly nucleophilic ring-opening, must be controlled to achieve the desired diastereomer of the final product. The regioselectivity and stereoselectivity of the epoxide opening are influenced by both the substrate and the reaction conditions, including the choice of nucleophile and catalyst. rsc.orgrsc.orgnih.gov

In a molecule like this compound, the phenyl group can exert a significant electronic influence, potentially directing nucleophilic attack to the benzylic carbon of the oxirane. The stereochemical outcome of the reaction is typically an anti-opening of the epoxide ring due to the SN2 mechanism. beilstein-journals.orgnih.gov Therefore, the stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting product.

For unbiased 2,3-disubstituted epoxides, where electronic and steric differentiation is minimal, achieving high regioselectivity can be challenging. In such cases, catalyst-controlled transformations are highly valuable. For instance, cationic aluminum salen catalysts have been shown to control the regioselectivity of nucleophilic ring-opening of unbiased trans-epoxides, favoring attack at one of the epoxide carbons irrespective of the substrate's inherent bias. rsc.orgrsc.org

| Epoxide Type | Nucleophile | Catalyst | Major Product | Key Observation |

| Unbiased trans-2,3-disubstituted | Aniline | Cationic Al(salen) complex | β-Amino alcohol | Catalyst-controlled regioselectivity |

| Fluorine-containing 2,3-epoxypropanoates | Amines, thiols, metal halides | None | 2-Substituted 3-hydroxyesters | High anti-selectivity via SN2 |

| Epoxyazepanes | Hydride, oxygenated species | - | Polyhydroxyazepanes | Formation of diverse hydroxylated iminoalditols |

This table summarizes the diastereoselective outcomes of nucleophilic ring-opening reactions for various epoxide substrates, illustrating the principles that would govern the functionalization of the oxirane ring in this compound.

Dynamic Kinetic Resolution (DKR) and Related Stereoselective Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limitation of a classical kinetic resolution. In a DKR process, a racemic starting material is subjected to a chiral resolving agent or catalyst that selectively reacts with one enantiomer, while the unreactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically enriched product.

For this compound, a DKR could be envisioned at the stereocenter bearing the phenyl and nitrile groups. The acidity of the α-proton to the nitrile group could facilitate racemization under basic conditions. A suitable chiral catalyst, either chemical or enzymatic, would then selectively catalyze a reaction on one of the enantiomers. For example, a chiral base could be used to deprotonate one enantiomer faster than the other, and the resulting anion could then be trapped by an electrophile.

The successful implementation of a DKR requires careful optimization of the rates of racemization and resolution. The rate of racemization must be faster than or at least comparable to the rate of the slower reacting enantiomer's transformation. princeton.edu

| Substrate Type | Racemization Method | Resolution Method | Catalyst/Reagent | Typical Outcome |

| N-Boc-pyrrolidines | Organolithium racemization | Asymmetric deprotonation | s-BuLi / (-)-sparteine | High enantioselectivity |

| Racemic biaryls | - | Asymmetric spiroannulation | Chiral Pd-NHC complexes | Excellent enantioselectivities (up to 97% ee) |

| Racemic δ-oxoesters | - | Cyclodehydration | (R)-phenylglycinol | Enantioselective synthesis of piperidines |

This table provides examples of dynamic kinetic resolution applied to various substrates, highlighting the strategies that could be adapted for the stereoselective synthesis of this compound.

Mechanistic Insights into Central-to-Axial Chirality Transfer

The concept of central-to-axial chirality transfer involves the conversion of a point stereocenter into an axis of chirality. researchgate.netnih.gov This is a fascinating and increasingly utilized strategy for the synthesis of atropisomeric compounds, such as substituted biaryls. researchgate.netnih.govnih.gov While this compound itself does not possess axial chirality, it could serve as a chiral precursor for the synthesis of axially chiral molecules.

For instance, the stereocenter bearing the phenyl group could be used to control the formation of a chiral axis in a subsequent bond-forming reaction. This would typically involve a process where the original stereocenter is destroyed, and its stereochemical information is transferred to the newly formed chiral axis. The efficiency of this transfer is highly dependent on the mechanism of the reaction and the conformational preferences of the transition states.

Recent studies have demonstrated the successful application of central-to-axial chirality transfer in the synthesis of C-N axially chiral N-arylpyrroles and in the palladium-catalyzed dynamic kinetic asymmetric transformation of racemic biaryls. researchgate.netnih.gov These examples underscore the potential of using stereochemically defined acyclic precursors to construct complex chiral architectures.

| Precursor Type | Transformation | Key Feature | Resulting Chiral Structure |

| Amino acid derivatives | Gold(I)-catalyzed 5-endo-dig cyclization/dehydration | Stereospecific central-to-axial chirality conversion | C-N axially chiral N-arylpyrroles |

| Racemic 4-(2-bromoaryl)-naphthalen-1-ols | Pd-catalyzed dynamic kinetic asymmetric spiroannulation | Axial-to-central chirality transfer | Enantioenriched spirocyclic products |

| Chiral 1,5-bifunctional organomagnesium alkoxide | Diastereoselective double addition to aryl esters | Remote central-to-axial chirality conversion | Axially chiral biaryl silanes |

This table illustrates the concept of central-to-axial chirality transfer with examples from the literature, providing a conceptual framework for how the stereocenters in this compound could be utilized to generate axial chirality in other molecules.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(Oxiran-2-yl)-2-phenylpropanenitrile, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via epoxidation of a precursor such as 3-(allyl)-2-phenylpropanenitrile using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted peroxides and byproducts. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃) to confirm the absence of residual epoxidation agents and stereochemical integrity .

Advanced Question: How can computational methods predict the reactivity of the epoxide ring in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the epoxide ring’s electronic environment and strain energy. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts regioselectivity during ring-opening reactions. Compare results with experimental kinetics (e.g., acid-catalyzed hydrolysis rates) to validate computational models .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (evidence from analogous epoxides shows R-factor < 5% with high-resolution data) .

- NMR spectroscopy : ¹H NMR (δ 3.1–3.5 ppm for epoxide protons; δ 2.8–3.0 ppm for nitrile-adjacent CH₂) in deuterated solvents.

- IR spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and epoxide (C-O-C asymmetric stretch ~1250 cm⁻¹) .

Advanced Question: How do competing reaction pathways affect the stability of this compound under varying pH conditions?

Methodological Answer:

Under acidic conditions (pH < 3), the epoxide undergoes ring-opening via protonation at the less substituted oxygen, forming a diol. Under basic conditions (pH > 10), nucleophilic attack at the β-carbon leads to nitrile hydrolysis. Monitor degradation via LC-MS (ESI+ mode) and quantify intermediates using kinetic modeling (Arrhenius plots for activation energy) .

Basic Question: What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent moisture-induced epoxide hydrolysis and UV-mediated nitrile oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life .

Advanced Question: How can the compound’s bioactivity be evaluated against enzyme targets?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., cytochrome P450 isoforms) with IC₅₀ determination via dose-response curves.

- Molecular docking : AutoDock Vina models interactions between the epoxide/nitrile moieties and active-site residues. Validate with SPR (surface plasmon resonance) for binding affinity (KD values) .

Advanced Question: What strategies resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Basic Question: How can the compound serve as an intermediate in multi-step syntheses?

Methodological Answer:

- Epoxide ring-opening : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

- Nitrile conversion : Hydrolyze to carboxylic acids using H₂SO₄/H₂O or reduce to amines via LiAlH₄. Monitor by TLC (silica, UV visualization) .

Advanced Question: What computational and experimental approaches reconcile contradictory reactivity data in literature?

Methodological Answer:

- Meta-analysis : Compare kinetic data from published protocols (e.g., solvent effects on epoxide ring-opening).

- Microkinetic modeling : Integrate DFT-derived activation energies with experimental rate constants to identify discrepancies (e.g., solvent polarity not accounted for in simulations) .

Advanced Question: How does structural modification of the phenyl or nitrile group alter the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.